molecular formula C21H14FN3 B1507108 4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine CAS No. 209901-86-0

4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B1507108
CAS No.: 209901-86-0
M. Wt: 327.4 g/mol
InChI Key: MYQQZCVIAQFISL-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorophenyl group and two additional pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: NaOCH3 in methanol, lithium diisopropylamide (LDA) in THF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine can be compared with other similar compounds, such as:

    4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine: Similar structure but with a bromine atom instead of fluorine, which may affect its reactivity and biological activity.

    4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine: Contains a chlorine atom, which can influence its chemical properties and interactions.

    4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine: Substituted with a methyl group, potentially altering its steric and electronic properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets.

Properties

IUPAC Name

4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQQZCVIAQFISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723819
Record name 2~4~-(4-Fluorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209901-86-0
Record name 2~4~-(4-Fluorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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